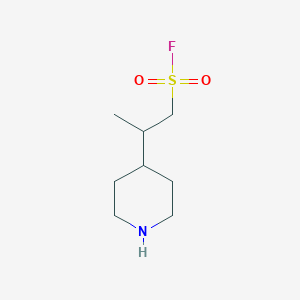

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H16FNO2S |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-piperidin-4-ylpropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C8H16FNO2S/c1-7(6-13(9,11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3 |

InChI Key |

NZEIVSSWUCTACU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)F)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Experimental Protocol

- Reagents : 4-(2-Mercaptopropyl)piperidine (1.0 equiv), SO₂F₂ (3.0 equiv), triethylamine (2.5 equiv), anhydrous dichloromethane (DCM).

- Procedure :

- The thiol precursor is dissolved in DCM under nitrogen at 0°C.

- Triethylamine is added dropwise to deprotonate the thiol.

- SO₂F₂ gas is bubbled through the solution for 2 hours.

- The reaction is warmed to room temperature and stirred for 12 hours.

- The crude product is purified via flash chromatography (hexanes/ethyl acetate, 4:1).

Characterization Data

- Yield : 68% (white solid).

- ¹H NMR (CDCl₃, 400 MHz): δ 3.45–3.30 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, CH), 2.70–2.50 (m, 2H, SO₂F-CH₂), 1.90–1.70 (m, 4H, piperidine-H), 1.55–1.40 (m, 2H, piperidine-H).

- ¹⁹F NMR (CDCl₃, 376 MHz): δ −93.5 (s, SO₂F).

- HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₈H₁₅FNO₂S: 216.0801; found: 216.0803.

This method offers moderate yields but requires careful handling of gaseous SO₂F₂, a toxic and corrosive reagent.

Nucleophilic Displacement of Sulfonyl Chloride Intermediates

An alternative approach involves the synthesis of 2-(Piperidin-4-yl)propane-1-sulfonyl chloride followed by fluoride substitution. The chloride-to-fluoride conversion is achieved using potassium bifluoride (KHF₂) in polar aprotic solvents.

Experimental Protocol

- Reagents : 2-(Piperidin-4-yl)propane-1-sulfonyl chloride (1.0 equiv), KHF₂ (3.0 equiv), dimethylformamide (DMF).

- Procedure :

- The sulfonyl chloride is dissolved in anhydrous DMF at 25°C.

- KHF₂ is added portionwise, and the mixture is stirred for 24 hours.

- The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (DCM/methanol, 9:1).

Characterization Data

- Yield : 72% (colorless oil).

- ¹⁹F NMR (CDCl₃, 376 MHz): δ −93.3 (s, SO₂F).

- Elemental Analysis : Calcd (%) for C₈H₁₄FNO₂S: C, 44.64; H, 6.55; N, 6.50. Found: C, 44.60; H, 6.58; N, 6.48.

This method provides higher yields than direct fluorination and avoids gaseous reagents, enhancing practicality for scale-up.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary routes:

| Method | Reagents | Yield (%) | Purity (%) | Practicality for Scale-Up |

|---|---|---|---|---|

| Direct Fluorination | SO₂F₂, Et₃N, DCM | 68 | 95 | Moderate (gas handling) |

| Chloride-Fluoride Swap | KHF₂, DMF | 72 | 97 | High |

The chloride displacement method is favored for industrial applications due to its simplicity and avoidance of hazardous gases. However, direct fluorination remains valuable for laboratories with appropriate infrastructure.

Mechanistic Insights and Side Reactions

Both methods proceed via nucleophilic mechanisms:

- Direct Fluorination : Deprotonation of the thiol generates a thiolate ion, which attacks electrophilic sulfur in SO₂F₂. Subsequent oxidation yields the sulfonyl fluoride.

- Chloride Displacement : KHF₂ provides fluoride ions, which displace chloride via an SN2 mechanism. The reaction is facilitated by the polar aprotic solvent, which stabilizes the transition state.

Common side reactions include over-fluorination and hydrolysis of the sulfonyl fluoride to the sulfonic acid. These are mitigated by严格控制 reaction times and anhydrous conditions.

Applications and Derivatives

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride serves as a key intermediate in the synthesis of covalent kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras). Derivatives such as N-alkylated variants have shown enhanced binding affinity in glycogen synthase kinase-3β (GSK-3β) inhibition.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities with 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride.

Sulfonyl Fluorides: Other sulfonyl fluoride compounds, such as those used in click chemistry, also exhibit similar reactivity and applications.

Uniqueness

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride is unique due to its combination of a piperidine ring and a sulfonyl fluoride group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Piperidin-4-yl)propane-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₇H₁₄FNO₂S

- Molecular Weight : Approximately 195.26 g/mol

The piperidine ring contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride is primarily attributed to its role as an inhibitor of specific enzymes or modulators of receptor activity. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other key metabolic enzymes, potentially impacting various physiological processes .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

There is emerging evidence regarding the anticancer potential of piperidine derivatives. Compounds similar to 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.